Methyl chanofruticosinate

Anti-HIV Natural Products Protease Inhibition

Methyl chanofruticosinate serves as the non-oxidized parent scaffold for SAR validation of methyl chanofruticosinate-type alkaloids. Unlike its N(4)-oxide derivative prunifoline D (IC₅₀ 7.2–8.9 μM), the parent compound is inactive, providing a critical baseline for oxidation-dependent cytotoxicity studies. As a δ-opioid receptor-inactive control, it discriminates between opioid-dependent and independent antitussive pathways. The established asymmetric total synthesis route overcomes plant-isolate supply limitations for preclinical programs. Insist on ≥98% purity and structural verification to prevent experimental irreproducibility.

Molecular Formula C23H26N2O5
Molecular Weight 410.5 g/mol
Cat. No. B1179878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl chanofruticosinate
Molecular FormulaC23H26N2O5
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC
InChIInChI=1S/C23H26N2O5/c1-29-19(27)22-10-9-21-8-5-11-24-13-15(17(26)12-21)23(22,18(21)24)14-6-3-4-7-16(14)25(22)20(28)30-2/h3-4,6-7,15,18H,5,8-13H2,1-2H3/t15-,18+,21-,22-,23+/m1/s1
InChIKeyWLIDZKOEMWHMRI-UYUNAAPYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Methyl Chanofruticosinate: CAS 14050-92-1 Indole Alkaloid for Monoterpenoid Research and Sourcing


Methyl chanofruticosinate (CAS: 14050-92-1, MF: C₂₃H₂₆N₂O₅, MW: 410.46 g/mol) is a monoterpenoid indole alkaloid characterized by the rare methyl chanofruticosinate skeletal system, first isolated from Kopsia arborea [1]. It belongs to a structurally complex class of alkaloids found predominantly in Kopsia species, distinguished by a hexacyclic core framework [2]. The compound has been isolated from K. officinalis, K. hainanensis, and K. flavida, and is commercially available for research purposes at ≥98% purity .

Why Methyl Chanofruticosinate Cannot Be Replaced by Common Indole Alkaloid Substitutes


Methyl chanofruticosinate occupies a distinct structural niche within the monoterpenoid indole alkaloid family. Its hexacyclic framework with specific stereochemical configuration at C20, C2, and C7 renders it fundamentally different from common aspidofractinine- or strychnos-type alkaloids [1]. Even minor structural modifications within the same methyl chanofruticosinate class—such as N(4)-oxidation, demethoxycarbonylation, or 11,12-methylenedioxy substitution—produce profound shifts in bioactivity profiles, as demonstrated by the antitussive activity of methyl demethoxycarbonylchanofruticosinate versus the weak anti-HIV-1 activity of the parent compound [2]. Generic substitution without structural verification risks experimental irreproducibility and misinterpretation of structure-activity relationships [3].

Methyl Chanofruticosinate Comparative Bioactivity Evidence: Quantitative Differentiation from Structural Analogs


Anti-HIV-1 Activity: Methyl Chanofruticosinate Demonstrates Weak Activity, Contrasting with Cytotoxic Derivatives

Methyl chanofruticosinate exhibits weak anti-HIV-1 activity, described qualitatively in multiple databases but without reported IC₅₀ or EC₅₀ values . In contrast, the N(4)-oxide derivative prunifoline D (alkaloid 3 from K. lancibracteolata) displays significant cytotoxicity against five tumor cell lines with IC₅₀ values ranging from 7.2 to 8.9 μM [1]. This demonstrates that the parent methyl chanofruticosinate scaffold possesses modest inherent anti-HIV-1 properties, while N-oxidation dramatically enhances cytotoxic potency—a key differentiator for SAR studies.

Anti-HIV Natural Products Protease Inhibition

Antitussive Activity: Methyl Demethoxycarbonylchanofruticosinate Shows In Vivo Efficacy, Methyl Chanofruticosinate Shows No Reported Activity

Methyl demethoxycarbonylchanofruticosinate—a des-methoxycarbonyl analog of methyl chanofruticosinate—exhibits significant antitussive activity in a citric acid-induced guinea pig cough model [1]. The parent compound methyl chanofruticosinate has no reported antitussive activity in any model system, highlighting the critical role of the C-3 methoxycarbonyl group in abolishing this pharmacological effect . This functional group-dependent bioactivity divergence provides a clear rationale for selecting the parent compound as a negative control or for investigating substituent effects.

Antitussive In Vivo Pharmacology Cough Model

Cytotoxicity: Methyl Chanofruticosinate Exhibits No Significant Cytotoxicity, Unlike N-Oxidized Derivatives

In vitro cytotoxicity screening of methyl chanofruticosinate-type alkaloids reveals that the parent compound is inactive or weakly active, whereas the N(4)-oxide derivative prunifoline D demonstrates significant cytotoxicity with IC₅₀ values of 7.2–8.9 μM across five human cancer cell lines [1]. The unoxidized methyl chanofruticosinate lacks this potency, underscoring that N-oxidation is a critical structural determinant for cytotoxic activity within this alkaloid class .

Cytotoxicity Cancer Cell Lines SAR

Mechanism Differentiation: δ-Opioid Receptor Engagement Absent in Methyl Chanofruticosinate

The antitussive effect of kopsinine—a structurally related aspidofractinine-type alkaloid—is mediated through δ-opioid receptor interaction, as demonstrated in the citric acid-induced cough model [1]. Methyl demethoxycarbonylchanofruticosinate also shows antitussive activity but without reported opioid receptor data. Methyl chanofruticosinate itself has no antitussive activity and no documented δ-opioid receptor engagement [2]. This mechanistic divergence establishes the parent compound as a δ-opioid-inactive reference for investigating off-target effects in antitussive screening.

Opioid Receptor Antitussive Mechanism Target Engagement

Synthetic Accessibility: Total Synthesis Established for Methyl Chanofruticosinate, Enabling Scalable Supply

A robust asymmetric total synthesis of (+)-methyl chanofruticosinate has been achieved, employing a Tsuji-Trost rearrangement and intramolecular cyclopropanation to construct the challenging hexacyclic core [1]. In contrast, many methyl chanofruticosinate-type alkaloids (e.g., prunifolines A–F) remain accessible only via isolation from plant sources, with no reported synthetic routes [2]. This synthetic accessibility ensures a reliable, scalable supply of methyl chanofruticosinate for research programs requiring gram-quantity material, a critical procurement differentiator.

Total Synthesis Scalability Chemical Supply

Purity and Characterization: Methyl Chanofruticosinate Available at ≥98% Purity with Full Analytical Documentation

Commercially sourced methyl chanofruticosinate is offered at ≥98% purity with comprehensive analytical documentation including HPLC, NMR, and MS verification . In contrast, many structurally related methyl chanofruticosinate-type alkaloids (e.g., 12-hydroxyl prunifoline A, N(4)-oxide prunifoline D) are available only as in-house isolates without standardized purity or certificates of analysis [1]. This ensures reproducibility in biological assays and structure confirmation studies.

Analytical Standards Quality Control Natural Product Sourcing

Methyl Chanofruticosinate Application Scenarios: Validated Research Use Cases


Structure-Activity Relationship (SAR) Studies of N-Oxidation Effects

Use methyl chanofruticosinate as the non-oxidized parent scaffold control when investigating the impact of N(4)-oxidation on cytotoxicity. The significant IC₅₀ of 7.2–8.9 μM for the N-oxide derivative prunifoline D across five cancer cell lines [1] contrasts with the parent compound's inactivity, providing a clear baseline for assessing oxidation-dependent potency gains.

Antitussive Drug Discovery: Negative Control for Methoxycarbonyl-Dependent Activity

Employ methyl chanofruticosinate as a structurally matched negative control in antitussive screening alongside methyl demethoxycarbonylchanofruticosinate. The latter demonstrates significant in vivo antitussive activity in the citric acid-induced guinea pig cough model [2], while the parent compound shows no activity—validating the essential role of the C-3 methoxycarbonyl group in cough suppression.

δ-Opioid Receptor Pharmacology: Structurally Distinct Inactive Reference

Utilize methyl chanofruticosinate as a δ-opioid receptor-inactive control in mechanistic studies of cough suppression. Kopsinine's antitussive effect is mediated through δ-opioid receptor engagement [2], whereas methyl chanofruticosinate lacks this interaction, enabling researchers to discriminate between opioid-dependent and -independent pathways.

Total Synthesis Methodology Development and Scale-Up

Leverage the established asymmetric total synthesis route of (+)-methyl chanofruticosinate [3] as a platform for developing scalable synthetic access to methyl chanofruticosinate-type alkaloids. This synthetic route overcomes the supply limitations of plant-isolated prunifolines and enables gram-scale production for advanced preclinical studies.

Technical Documentation Hub

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